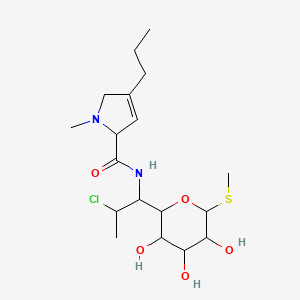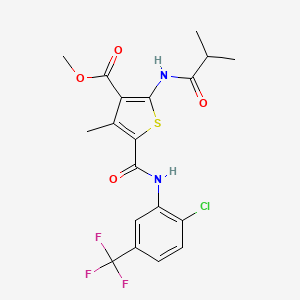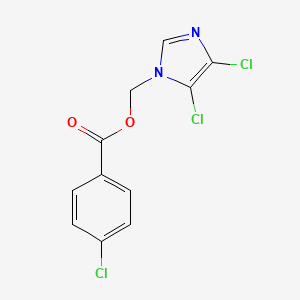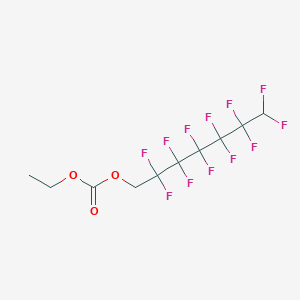
N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide is a synthetic organic compound that features a phthalimide group and an aminoalkyl chain. Compounds with similar structures are often used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group can be introduced through the reaction of phthalic anhydride with an appropriate amine.
Attachment of the Aminoalkyl Chain: The aminoalkyl chain can be attached via nucleophilic substitution reactions, often using alkyl halides or tosylates.
Final Coupling: The final coupling step involves the reaction of the intermediate with 3-(1,3-dioxoisoindolin-2-yl)propanamide under suitable conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, tosylates, and sulfonates are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
- N-(6-aminohexyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
- N-(10-aminodecyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
Uniqueness
N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide is unique due to its specific chain length and functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H27N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(8-aminooctyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H27N3O3/c20-12-7-3-1-2-4-8-13-21-17(23)11-14-22-18(24)15-9-5-6-10-16(15)19(22)25/h5-6,9-10H,1-4,7-8,11-14,20H2,(H,21,23) |
InChI Key |
QVNRKLNZMPKDET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)













